N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-4-nitroaniline
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Overview
Description
N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline typically involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methyl-4-nitroaniline. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the formation of the Schiff base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N-(3,4-dimethoxybenzylidene)-2-methyl-4-aminoaniline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-(3,4-dimethoxybenzylidene)-2-methyl-4-aminoaniline and other substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
- N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine
- N-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
N-(3,4-dimethoxybenzylidene)-2-methyl-4-nitroaniline is unique due to its specific structural features, such as the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-methyl-4-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-13(18(19)20)5-6-14(11)17-10-12-4-7-15(21-2)16(9-12)22-3/h4-10H,1-3H3 |
InChI Key |
GVPUBEXCBURBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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